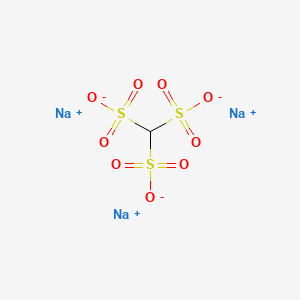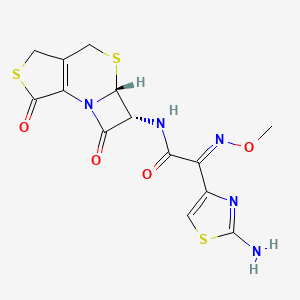
Talampicillin (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Talampicillin hydrochloride is a beta-lactam antibiotic belonging to the penicillin family. It is an acid-stable prodrug of ampicillin, designed to improve the oral bioavailability of ampicillin by protecting it from degradation in the gastrointestinal tract. Talampicillin hydrochloride is primarily used to treat bacterial infections, including respiratory tract infections, urinary tract infections, skin and soft tissue infections, and gastrointestinal infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of talampicillin hydrochloride involves several steps. One common method starts with the protection of the primary amino group of ampicillin as an enamine using ethyl acetoacetate. This intermediate is then esterified by reacting with 3-bromophthalide. The enamine is carefully hydrolyzed with dilute hydrochloric acid in acetonitrile to produce talampicillin .
Industrial Production Methods: Industrial production of talampicillin hydrochloride typically follows the same synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Talampicillin hydrochloride undergoes several types of chemical reactions, including hydrolysis, esterification, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid in acetonitrile is commonly used to hydrolyze the enamine intermediate during synthesis.
Esterification: The reaction with 3-bromophthalide is a key esterification step in the synthesis.
Major Products Formed: The major product formed from these reactions is talampicillin hydrochloride itself, which is then converted to its active form, ampicillin, in the body .
Scientific Research Applications
Talampicillin hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Talampicillin hydrochloride is a prodrug that is converted to ampicillin in the body. Ampicillin exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It targets penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. These proteins are crucial for the synthesis of peptidoglycan, a key structural component of the bacterial cell wall. By binding to PBPs, ampicillin prevents the cross-linking of peptidoglycan chains, weakening the cell wall and leading to cell lysis and bacterial death .
Comparison with Similar Compounds
Ampicillin: The parent compound of talampicillin hydrochloride, used widely for its antibacterial properties.
Pivampicillin: Another prodrug of ampicillin, designed to improve oral bioavailability.
Bacampicillin: A prodrug of ampicillin with similar properties and applications.
Uniqueness: Talampicillin hydrochloride is unique in its ability to improve the bioavailability of ampicillin while maintaining stability in the acidic environment of the gastrointestinal tract. This makes it a valuable option for oral administration, providing an effective alternative to intravenous antibiotics .
Properties
IUPAC Name |
(3-oxo-1H-2-benzofuran-1-yl) 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6S.ClH/c1-24(2)17(22(31)33-23-14-11-7-6-10-13(14)21(30)32-23)27-19(29)16(20(27)34-24)26-18(28)15(25)12-8-4-3-5-9-12;/h3-11,15-17,20,23H,25H2,1-2H3,(H,26,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZSYTCTHYSIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39878-70-1 |
Source


|
| Record name | Talampicillin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,5-dimethyl-4H-1lambda4-pyrazole-1-carbonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15126487.png)
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B15126491.png)
![[4a,5-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] benzoate](/img/structure/B15126502.png)
![7-Oxo-3-sulfo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15126508.png)



![3-[25-(4-aminobutyl)-43-(2-aminoethyl)-40-(3-carbamimidamidopropyl)-55-(hydroxymethyl)-10,31,37-tris[(4-hydroxyphenyl)methyl]-7-(1H-imidazol-5-ylmethyl)-4,52-dimethyl-3,8,11,17,23,26,29,32,35,38,39,42,45,51,54,57-hexadecaoxo-59,60-dithia-2,5,6,9,12,18,24,27,30,33,36,41,44,50,53,56-hexadecazapentacyclo[32.23.4.012,16.018,22.046,50]henhexacontan-28-yl]propanamide](/img/structure/B15126537.png)



![[4,4'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B15126578.png)

